(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a nitrobenzylidene moiety, and a thioxoimidazolidinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the thioxoimidazolidinone core: This can be achieved by reacting an appropriate imidazolidinone precursor with a sulfurizing agent such as Lawesson’s reagent.
Introduction of the nitrobenzylidene group: This step involves the condensation of the thioxoimidazolidinone intermediate with 2-nitrobenzaldehyde under basic conditions to form the benzylidene moiety.
Attachment of the chlorobenzyl group: The final step involves the alkylation of the benzylidene intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one is largely dependent on its interaction with biological targets. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with cellular pathways such as signal transduction, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one: shares structural similarities with other benzylidene-thioxoimidazolidinone derivatives.
2-((2-chlorobenzyl)oxy)-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
2-chlorobenzyl chloride: Used in the alkylation step of the synthesis.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c18-13-4-2-1-3-10(13)9-25-15-6-5-12(21(23)24)7-11(15)8-14-16(22)20-17(26)19-14/h1-8H,9H2,(H2,19,20,22,26)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBGKULPZZGXTK-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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